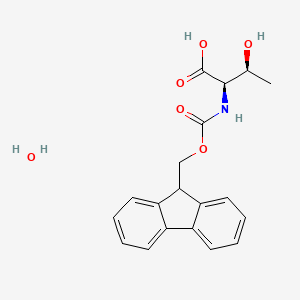
3-Fluoro-5-methoxybenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Fluoro-5-methoxybenzoyl chloride involves the reaction of 3-methoxybenzoyl chloride (also known as m-Anisoyl chloride) with hydrogen fluoride (HF) . The fluorination occurs at the 3-position of the benzene ring, resulting in the desired product. The trifluoromethyl group is introduced during this process, leading to the formation of the final compound .
Scientific Research Applications
Synthesis of Fluorinated Building Blocks
3-Fluoro-5-methoxybenzoyl chloride is used in the scalable synthesis of key fluoro building blocks. For instance, the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate has been performed on a kilogram scale, leading to the production of this compound in high yields. This process is important in industrial contexts for creating fluorinated building blocks (Yerande et al., 2014).
Solvolysis Rates and Chemical Reactivity
The compound is also involved in studies examining solvolysis rates, where the introduction of methoxy groups into certain positions of benzoyl chloride leads to variations in the rates of solvolysis. This kind of research is crucial for understanding the reactivity and stability of various organic compounds (Park & Kevill, 2011).
Stability and Structure of N-heterocyclic Carbene Precursors
The stability and structure of potential N-heterocyclic carbene precursors are influenced by compounds like 3-fluoro-5-methoxybenzoyl chloride. This research is important for the development of N-heterocyclic carbenes with increased π-acceptor character, which are significant in various chemical synthesis processes (Hobbs et al., 2010).
properties
IUPAC Name |
3-fluoro-5-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCPYFUBHZFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzoyl chloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)